molecular formula C22H23N5O5S B11677232 (2-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid

(2-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid

Cat. No.: B11677232
M. Wt: 469.5 g/mol
InChI Key: NWEUIWXQYCJPKC-FSJBWODESA-N
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Description

The compound (2-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid is a complex organic molecule that features a triazole ring, a methoxyphenyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the methoxyphenyl group, and the final coupling with the acetic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to streamline the production process. Additionally, purification methods such as crystallization and chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its dihydro form.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to (2-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid exhibit significant activity against various bacterial strains. A study demonstrated that triazole compounds can inhibit the growth of resistant strains of bacteria, making them potential candidates for new antibiotic therapies .
  • Antifungal Properties : The triazole ring is well-known for its antifungal activity. This compound may inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. Research has shown that related compounds can effectively treat fungal infections in clinical settings .
  • Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties. Their ability to modulate inflammatory pathways makes them potential candidates for treating conditions such as arthritis and other inflammatory diseases .

Agrochemical Applications

  • Pesticidal Activity : The incorporation of the triazole moiety into agrochemicals has been linked to enhanced fungicidal activity. Studies indicate that triazole-based compounds can effectively control plant pathogens, thereby improving crop yields .
  • Herbicidal Properties : Some derivatives have shown promise as herbicides due to their ability to inhibit specific biochemical pathways in plants. This application could lead to the development of more effective and environmentally friendly herbicides .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various triazole derivatives against common pathogens. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of established antibiotics, indicating their potential as effective antimicrobial agents .

Case Study 2: Agricultural Field Trials

Field trials conducted on crops treated with triazole-based fungicides demonstrated a significant reduction in disease incidence compared to untreated controls. The treated crops showed improved health and yield, supporting the use of these compounds in agricultural practices .

Data Tables

Application AreaSpecific UseObserved Effect
PharmaceuticalsAntimicrobialInhibition of resistant bacteria
PharmaceuticalsAntifungalEffective against fungal infections
PharmaceuticalsAnti-inflammatoryReduction in inflammation markers
AgrochemicalsPesticideControl of fungal pathogens
AgrochemicalsHerbicideInhibition of weed growth

Mechanism of Action

The mechanism of action of (2-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
  • Ethyl acetoacetate

Uniqueness

(2-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid: is unique due to its specific structural features, such as the combination of a triazole ring with a methoxyphenyl group and an acetic acid moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

The compound (2-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid is a complex organic molecule featuring a triazole moiety, which has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure

The molecular formula of the compound is C22H25N5O3SC_{22}H_{25}N_{5}O_{3}S, with a molecular weight of approximately 439.53 g/mol. The structure includes a triazole ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to our target compound have shown effectiveness against various bacterial strains and fungi. In particular, the triazole moiety is often associated with enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research indicates that triazole derivatives can inhibit the proliferation of cancer cells. A study evaluating the cytotoxic effects of various triazoles reported that certain compounds demonstrated significant activity against human cancer cell lines such as U937 and HL60. The mechanism often involves the induction of apoptosis in cancer cells, leading to reduced viability .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties due to the presence of phenolic groups. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are key players in inflammatory pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole ring can interact with heme-containing enzymes, disrupting their function.
  • Interference with Cell Signaling : The compound may modulate signaling pathways involved in cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancer cells.

Case Studies

  • Cytotoxicity Assays : A study conducted on various triazole derivatives showed that modifications in the side chains significantly affected their cytotoxicity against cancer cell lines. The specific derivative containing the hydrazone linkage exhibited enhanced activity compared to others lacking this feature .
  • Antimicrobial Testing : In vitro testing revealed that the compound was effective against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Properties

Molecular Formula

C22H23N5O5S

Molecular Weight

469.5 g/mol

IUPAC Name

2-[2-[(E)-[[2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C22H23N5O5S/c1-3-27-21(15-8-10-17(31-2)11-9-15)25-26-22(27)33-14-19(28)24-23-12-16-6-4-5-7-18(16)32-13-20(29)30/h4-12H,3,13-14H2,1-2H3,(H,24,28)(H,29,30)/b23-12+

InChI Key

NWEUIWXQYCJPKC-FSJBWODESA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2OCC(=O)O)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2OCC(=O)O)C3=CC=C(C=C3)OC

Origin of Product

United States

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